molecular formula C6H16Cl2N2O B1428237 2-Morpholinoethanamine 2HCl CAS No. 1341036-14-3

2-Morpholinoethanamine 2HCl

Cat. No. B1428237
M. Wt: 203.11 g/mol
InChI Key: QHIIZTJSSXOVIG-UHFFFAOYSA-N
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Description

2-Morpholinoethanamine 2HCl, also known as 2-(oxazinan-2-yl)ethanamine;dihydrochloride, is a compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol. It is a key intermediate of moclobemide, which is a selective monoamine oxidase A inhibitor for the treatment of depressive illness .


Synthesis Analysis

2-Morpholinoethanamine is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials. The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .


Molecular Structure Analysis

The molecular structure of 2-Morpholinoethanamine 2HCl consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .


Chemical Reactions Analysis

2-Morpholinoethanamine has been used as a versatile acid-base catalyst for the synthesis of some heterocyclic compounds . It has shown remarkable nucleophilic potency at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholinoethanamine include a density of 1.0±0.1 g/cm3, a boiling point of 202.6±20.0 °C at 760 mmHg, and a melting point of 24 °C. It also has a molecular weight of 130.188 and a flash point of 76.3±21.8 °C .

Scientific Research Applications

Synthesis and Chemical Applications

2-Morpholinoethanamine is a versatile compound used as a precursor in various chemical syntheses. It can be prepared rapidly in aqueous conditions from inexpensive and commercially accessible materials, indicating its convenience and efficiency in chemical synthesis processes. Its synthesis involves Michael addition, hydrazinolysis, and Curtius rearrangements, resulting in a significant total yield of 81.8% (Yao et al., 2010).

Role in Pharmaceutical Compound Synthesis

2-Morpholinoethanamine is integral in the development of antimicrobial agents. It contributes to the formation of compounds with antimicrobial activity by undergoing condensation reactions to form various derivatives. These synthesized compounds exhibit promising antimicrobial properties, highlighting the potential of 2-Morpholinoethanamine in pharmaceutical applications (Sahin et al., 2012).

Catalysis and Antioxidant Activity

The compound has been utilized in catalyzing the synthesis of α-aminophosphonates through a one-pot, three-component reaction. Notably, the synthesized α-aminophosphonates have demonstrated significant antioxidant activity, indicating the potential utility of 2-Morpholinoethanamine in the synthesis of compounds with health-promoting properties (Reddy et al., 2016).

Detection of Ions

A derivative of 2-Morpholinoethanamine has been used as a dual chemosensor for the detection of Zn2+ and H2AsO4– ions. The chemosensor exhibits significant fluorescence enhancement in the presence of these ions, demonstrating the application of 2-Morpholinoethanamine in the development of sensitive detection tools for environmental and biological monitoring (Maity et al., 2021).

properties

IUPAC Name

2-(oxazinan-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIIZTJSSXOVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoethanamine 2HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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